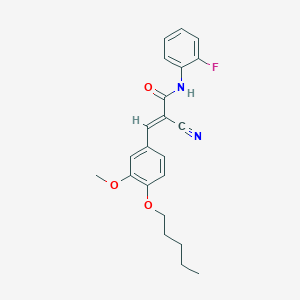

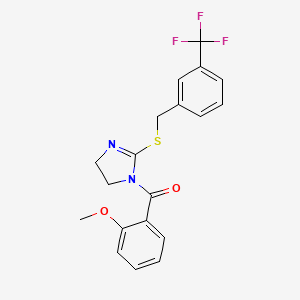

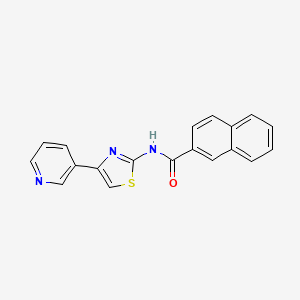

![molecular formula C9H13ClN2O2 B2547838 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402830-19-5](/img/structure/B2547838.png)

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the compound of interest involves the interaction of substituted nitriles with amino acids. For instance, the paper titled "Synthesis of Derivatives of 8-Cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine and 9-Alkoxycarbonyl- (or 9-Carboxy)-3-ethoxycarbonyl-2-methyl-10H-benzo[b]-1,8-naphthyridine-5-one from the Reaction of 2-Chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with Amino Acids" describes the formation of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine through the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with α-amino acids in DMF .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyridine ring. The specific substituents on the rings, such as the methyl group at the 8-position and the carboxylic acid group, influence the chemical reactivity and physical properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives can be complex. The paper "Three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum’s acid. Synthesis of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones" presents a method for synthesizing substituted tetrahydroimidazo[4,5-b]pyridin-5-ones through a three-component condensation involving 5-aminoimidazole derivatives, aldehydes, and Meldrum’s acid . This indicates that imidazo[1,2-a]pyridine derivatives can participate in multi-component reactions to form new compounds.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of "8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride," we can infer that the properties would be influenced by the presence of functional groups such as the carboxylic acid and the methyl group. These groups can affect solubility, acidity, and the potential for forming salts, such as the hydrochloride salt .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Heterocyclic Compound Synthesis : Research on heterocyclic compounds includes the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through reactions involving 2-aminopyridines. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

- Catalytic Synthesis of Bicyclic Imidazoles : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, was achieved via a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

- Conformationally Constrained Inhibitors : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems was accomplished by intramolecular cyclization, used to produce farnesyltransferase inhibitor analogues for improved in vivo metabolic stability (Dinsmore et al., 2000).

Applications in Chemical Reactions

- Nucleoside Phosphoramidite Reagents : Pyridine hydrochloride/imidazole has been utilized to activate nucleoside phosphoramidites for synthesizing oligonucleotides, demonstrating a high preference for phosphitilating hydroxyl groups over amino groups (Gryaznov & Letsinger, 1992).

- Catalytic Activities in Carbon-Carbon Bond Forming Reactions : Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown high efficiency in carbon-carbon bond formation, such as in Suzuki–Miyaura cross-coupling and arylation reactions (Akkoç et al., 2016).

Safety and Hazards

“Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Orientations Futures

The future directions for research on “8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride” and related compounds could involve further exploration of their biological activities. For instance, “Tetrahydroimidazo [4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase” have been studied for their potential as novel anti-infective compounds .

Propriétés

IUPAC Name |

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGMUBIRLUNLAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

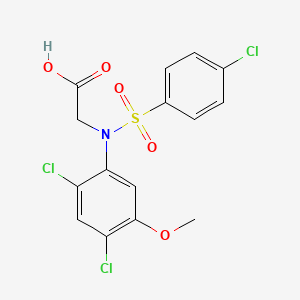

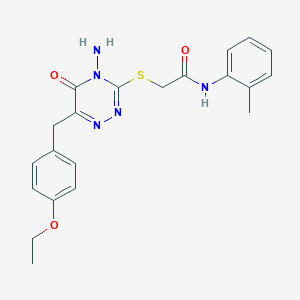

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)

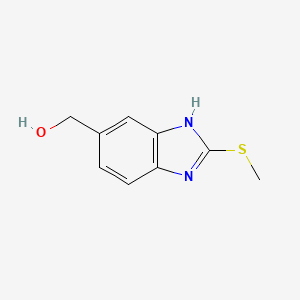

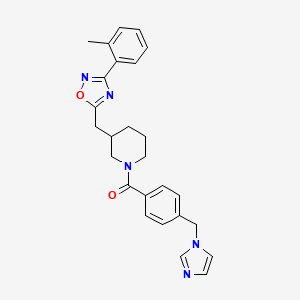

![4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2547769.png)

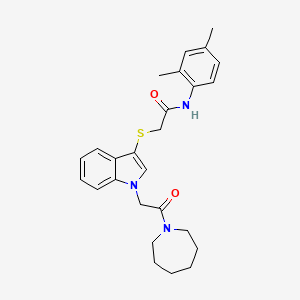

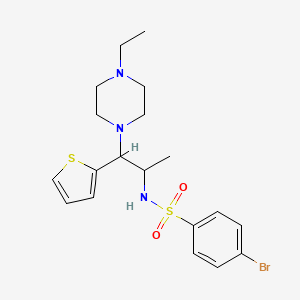

![Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2547773.png)

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)